4-Chloro-3,5-dimethoxybenzoic acid
Description
4-Chloro-3,5-dimethoxybenzoic acid is a chlorinated aromatic carboxylic acid with the molecular formula C₉H₉ClO₄. Its structure features a benzoic acid backbone substituted with chlorine at position 4 and methoxy (-OCH₃) groups at positions 3 and 5 (Figure 1). This compound is primarily synthesized via hydrolysis of methyl esters (e.g., methyl 4-chloro-3,5-dimethoxybenzoate) under alkaline conditions, as demonstrated in fungal metabolite studies .
Properties
Molecular Formula |
C9H9ClO4 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
4-chloro-3,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H9ClO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12) |
InChI Key |
XHSQKGHTBAOEDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)OC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 4-chloro-3,5-dimethoxybenzoic acid but differ in substituents, influencing their physicochemical and biological properties:
4-Chloro-3,5-dinitrobenzoic Acid
- Key Differences: Nitro groups (-NO₂) at positions 3 and 5 increase reactivity and toxicity compared to methoxy groups.
- Applications : Forms molecular complexes with cytosine derivatives via proton transfer, useful in crystallography . High toxicity (EC₅₀ = 12.5 mg/L in Daphnia magna) limits environmental applications .
4-Hydroxy-3,5-dimethoxybenzoic Acid (Syringic Acid)
- Key Differences : Hydroxyl group (-OH) at position 4 enhances water solubility (1.2 g/L vs. <0.1 g/L for this compound) and antioxidant activity.
- Applications: Natural phenolic acid in plants; used in food preservation and anti-inflammatory research .
4-Chlorobenzoic Acid
- Key Differences : Lacks methoxy groups, resulting in simpler structure and higher solubility in basic solutions (e.g., 1 g dissolves in 25 mL 0.5 N NaOH) .
(4-Chloro-3,5-dimethylphenoxy)acetic Acid
- Key Differences: Phenoxyacetic acid backbone with methyl groups; acts as a proton acceptor in catalysis .
- Applications : Reagent in organic synthesis and biochemical studies.
Q & A
Q. Basic
- GC-MS : Key fragmentation ions at m/z 198 (molecular ion), 183 (loss of -CH₃), and 127 (cleavage of methoxy groups) confirm the backbone .
- NMR : -NMR shows singlet peaks for aromatic protons (δ 7.2–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). -NMR confirms carbonyl (δ 170 ppm) and aromatic carbons .
- IR : Stretching bands for -COOH (2500–3300 cm) and C-Cl (550–750 cm) .
What biological activities are associated with this compound, and how are they assayed?
Basic
The compound, isolated from Hericiu sp. mushrooms, exhibits potential antimicrobial and deterrent properties. Bioassays include:
- Antimicrobial susceptibility testing : Disk diffusion assays against Staphylococcus aureus or Escherichia coli .
- Insect repellency : Olfactometer trials with Aedes aegypti to measure deterrence rates .
How does microbial degradation of this compound occur, and what intermediates are formed?
Advanced
Pseudomonas spp. metabolize chlorobenzoates via ortho-cleavage pathways. Key steps:
Dioxygenation : Benzoate 1,2-dioxygenase introduces hydroxyl groups.
Dechlorination : Enzymatic removal of chlorine, releasing stoichiometric chloride ions.
Ring cleavage : Catechol 1,2-dioxygenase converts intermediates to muconic acid derivatives.
Monitoring chloride release via ion chromatography and detecting intermediates (e.g., 3,5-dichlorocatechol) validates degradation pathways .
How can researchers address contradictions in spectroscopic data during structural elucidation?
Q. Advanced
- Cross-validation : Compare GC-MS fragmentation (e.g., m/z 198 ) with NMR/IR data to rule out impurities.
- Isomer differentiation : Use 2D-NMR (COSY, HSQC) to distinguish positional isomers. For example, methoxy group orientation affects splitting patterns in -NMR .
- Computational modeling : DFT calculations predict spectral properties to align with experimental data .
What strategies improve solubility and stability of this compound in aqueous experimental systems?
Q. Advanced
- Solubility enhancement : Use polar aprotic solvents (DMSO, DMF) or adjust pH to deprotonate the carboxylic acid group (pKa ~2.5).
- Stability optimization : Store under inert gas (N) at 2–8°C to prevent hydrolysis. Avoid prolonged exposure to light, which may cause decarboxylation .
How does the compound behave in Friedel-Crafts acylation reactions, and what applications exist in organic synthesis?
Advanced
The benzoyl chloride derivative of this compound acts as an acylating agent in Friedel-Crafts reactions. For example:
- Acylation of aromatics : Reacts with toluene under AlCl-catalyzed conditions to form 4-chloro-3,5-dimethoxybenzophenone derivatives.
- Nucleophilic substitution : Forms amides/esters with amines/alcohols for drug intermediate synthesis .
What safety protocols are critical when handling this compound in the lab?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
